molecular formula C10H17N3O B6142987 1-[(5-methyl-1,2-oxazol-3-yl)methyl]-1,4-diazepane CAS No. 1042796-00-8

1-[(5-methyl-1,2-oxazol-3-yl)methyl]-1,4-diazepane

Cat. No.: B6142987
CAS No.: 1042796-00-8
M. Wt: 195.26 g/mol
InChI Key: GJJDFSWVMGWFQG-UHFFFAOYSA-N
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Description

1-[(5-methyl-1,2-oxazol-3-yl)methyl]-1,4-diazepane is a chemical hybrid featuring a 1,4-diazepane ring tethered to a 5-methyl-1,2-oxazol-3-yl moiety via a methylene bridge. This structure combines a seven-membered diazepane ring, known for its conformational flexibility and utility in drug discovery , with an isoxazole ring, a privileged scaffold in medicinal chemistry. The specific molecular configuration suggests potential as a key intermediate or building block in the synthesis of more complex bioactive molecules. Researchers investigating orexin receptor (OXR) antagonists will find significant relevance in this structural class, as substituted 1,4-diazepanes are established core structures in this field . The diazepane ring often serves as a central framework that can be optimized to interact with biological targets, particularly in the central nervous system . The attached 5-methylisoxazole group is a common heterocycle that can influence the compound's physicochemical properties and binding affinity. This compound is intended for research and development purposes exclusively, including but not limited to use as a reference standard, a synthetic intermediate in organic chemistry, or a pharmacophore in early-stage drug discovery programs. It is supplied as For Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound in accordance with all applicable laboratory safety regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(1,4-diazepan-1-ylmethyl)-5-methyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O/c1-9-7-10(12-14-9)8-13-5-2-3-11-4-6-13/h7,11H,2-6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJJDFSWVMGWFQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)CN2CCCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 5 Methyl 1,2 Oxazol 3 Yl Methyl 1,4 Diazepane

Retrosynthetic Analysis of the Chemical Compound

A retrosynthetic analysis of 1-[(5-methyl-1,2-oxazol-3-yl)methyl]-1,4-diazepane suggests a primary disconnection at the C-N bond formed between the methylene (B1212753) linker and one of the nitrogen atoms of the 1,4-diazepane ring. This bond is logically formed via a nucleophilic substitution reaction. This leads to two key synthons: the 1,4-diazepane nucleophile and a (5-methyl-1,2-oxazol-3-yl)methyl electrophile.

The 1,4-diazepane can be either the unsubstituted parent ring, which would require subsequent selective N-alkylation, or a mono-protected derivative to ensure single substitution. The electrophilic partner, the (5-methyl-1,2-oxazol-3-yl)methyl moiety, would typically be equipped with a good leaving group (e.g., a halide) on the methylene carbon to facilitate the substitution reaction.

Further disconnection of the 1,4-diazepane core reveals precursors such as ethylenediamine (B42938) and a three-carbon dielectrophile. The 5-methyl-1,2-oxazole ring can be retrosynthetically disconnected to simpler starting materials, often involving a reaction between hydroxylamine (B1172632) and a β-dicarbonyl compound or a related precursor.

Synthesis of the 1,4-Diazepane Core

The 1,4-diazepane is a seven-membered saturated heterocycle containing two nitrogen atoms at positions 1 and 4. Its synthesis is a well-established area of organic chemistry, with several reliable methods available.

The synthesis of the 1,4-diazepane ring can be achieved through various cyclization strategies. One common approach involves the reaction of ethylenediamine with a suitable three-carbon dielectrophile, such as 1,3-dihalopropanes or α,β-unsaturated carbonyl compounds followed by reduction. Another effective method is the palladium-catalyzed cyclization of appropriately substituted aminobenzylamines with propargylic carbonates. mdpi.com Furthermore, heteropolyacids have been employed as efficient catalysts for the synthesis of 1,4-diazepine derivatives from ketimine intermediates and aldehydes. nih.gov The choice of method often depends on the desired substitution pattern and the availability of starting materials.

A summary of common synthetic precursors for the 1,4-diazepane ring is presented in the table below.

Precursor 1Precursor 2Catalyst/ConditionsReference
N-Tosyl-disubstituted 2-aminobenzylaminesPropargylic carbonatesPalladium catalyst mdpi.com
Ketimine intermediatesAldehydesKeggin-type heteropolyacids nih.gov
o-Phenylenediamineα,β-Unsaturated ketonesGlacial acetic acid nih.gov

For the synthesis of this compound, a mono-N-substituted 1,4-diazepane is required. This can be achieved in two primary ways: direct alkylation of 1,4-diazepane or by carrying a substituent through the cyclization process. Direct alkylation can lead to a mixture of mono- and di-substituted products, necessitating careful control of stoichiometry and reaction conditions, or the use of a large excess of the diazepane.

A more controlled approach involves the use of a mono-protected 1,4-diazepane, such as the commercially available tert-butyl 1,4-diazepane-1-carboxylate. The protecting group (e.g., Boc) directs the alkylation to the unprotected nitrogen atom. Subsequent deprotection under acidic conditions yields the desired mono-substituted product. Reductive amination is another powerful technique for N-substitution, where a carbonyl compound is reacted with the amine in the presence of a reducing agent. nih.gov

Synthesis of the (5-methyl-1,2-oxazol-3-yl)methyl Moiety

The synthesis of the side chain involves the construction of the 5-methyl-1,2-oxazole ring followed by the introduction of the methylene linker, which is then activated for coupling.

The 5-methyl-1,2-oxazole ring is a common heterocyclic motif. Its synthesis can be achieved through the reaction of hydroxylamine with a β-dicarbonyl compound or its equivalent. For instance, the reaction of hydroxylamine with acetylacetone (B45752) or a related precursor can yield 3,5-dimethyl-1,2-oxazole. To obtain the desired 3-substituted-5-methyl-1,2-oxazole, a precursor with the appropriate substitution at the β-position is required. The construction of 5-substituted-1,2-oxazole compounds can be based on the reaction of β-enamino ketoester precursors with hydroxylamine hydrochloride. beilstein-journals.org Another approach involves the [3+2] cycloaddition of a nitrile oxide with an alkyne. For example, acetaldehyde (B116499) oxime can be converted to its corresponding nitrile oxide, which can then react with propyne (B1212725) to yield 5-methyl-3-substituted-1,2-oxazole. biolmolchem.combiolmolchem.com

Once the 5-methyl-1,2-oxazole ring is formed, a methylene group must be introduced at the 3-position. A common strategy is to start with a precursor that already contains a functional group at this position, which can be converted to a methyl group with an appropriate leaving group. For example, starting with ethyl 5-methyl-1,2-oxazole-3-carboxylate, the ester can be reduced to the corresponding alcohol, (5-methyl-1,2-oxazol-3-yl)methanol. chemicalbook.com This alcohol can then be converted to a halide, such as 3-(chloromethyl)-5-methyl-1,2-oxazole, using a suitable halogenating agent like thionyl chloride or phosphorus oxychloride. matrix-fine-chemicals.com This chlorinated intermediate is an excellent electrophile for the subsequent N-alkylation of the 1,4-diazepane.

An alternative route involves the synthesis of 5-(chloromethyl)-2-phenyloxazole, which can be achieved from chloracetyl chloride and diazomethane, followed by reaction with benzonitrile (B105546) in the presence of boron trifluoride etherate. prepchem.com While this example yields a 2-phenyl substituted oxazole (B20620), the principle can be adapted for the synthesis of the desired 3-(chloromethyl)-5-methyl-1,2-oxazole.

The final step in the synthesis of this compound is the coupling of the two synthesized fragments. This is typically achieved by reacting 3-(chloromethyl)-5-methyl-1,2-oxazole with either 1,4-diazepane or a mono-protected derivative in the presence of a base to neutralize the hydrogen chloride formed during the reaction.

Coupling Strategies for Assembling the Chemical Compound

The assembly of this compound primarily involves the formation of a carbon-nitrogen bond between the 1,4-diazepane ring and the (5-methyl-1,2-oxazol-3-yl)methyl moiety. Key strategies to achieve this linkage are centered around amination and alkylation reactions.

Amination and Alkylation Reactions at the Diazepane Nitrogen

The most direct method for the synthesis of the target compound is the N-alkylation of 1,4-diazepane. This reaction involves the nucleophilic attack of one of the secondary amine nitrogens of the 1,4-diazepane ring on an electrophilic carbon atom of the (5-methyl-1,2-oxazol-3-yl)methyl group. To facilitate this, the methyl group at the 3-position of the 5-methyl-1,2-oxazole ring is typically activated with a good leaving group.

A common approach is the reaction of 1,4-diazepane with 3-(chloromethyl)-5-methyl-1,2-oxazole or 3-(bromomethyl)-5-methyl-1,2-oxazole. The reaction is generally carried out in the presence of a base to neutralize the hydrohalic acid formed during the reaction, which prevents the protonation of the diazepine (B8756704) starting material and drives the reaction to completion. Alternatively, reductive amination can be employed, which involves the reaction of 1,4-diazepane with 5-methyl-1,2-oxazole-3-carbaldehyde in the presence of a reducing agent.

Another viable strategy is the reaction of a diazepine derivative with an appropriate amine in the presence of a coupling agent. For instance, a diazepinone can be converted to an amidine, which can then be further reacted. jocpr.com

Optimization of Reaction Conditions and Yields

The efficiency of the synthesis of this compound is highly dependent on the reaction conditions. The optimization of these parameters is crucial for maximizing the yield and purity of the final product. Key factors that are often fine-tuned include the choice of solvent, temperature, base, and the nature of the leaving group on the oxazole moiety.

ParameterConditionEffect on YieldReference
Solvent Acetonitrile, Dichloromethane, Dimethylformamide (DMF)Acetonitrile and DMF are often preferred due to their ability to dissolve the reactants and facilitate the reaction. scielo.br
Temperature Room Temperature to RefluxHigher temperatures generally increase the reaction rate, but may also lead to the formation of side products. nih.gov
Base Potassium Carbonate, Triethylamine, DiisopropylethylamineThe choice of base can influence the reaction rate and the formation of byproducts. An appropriate base is crucial to neutralize the acid formed. jocpr.com
Leaving Group Chloride, Bromide, Mesylate, TosylateThe reactivity of the electrophile is dependent on the leaving group, with mesylates and tosylates often being more reactive than halides.

Stereoselective Synthesis Approaches for Chiral Analogs of the Chemical Compound

The development of stereoselective methods for the synthesis of chiral analogs of this compound is an area of significant interest, as chirality can have a profound impact on the biological activity of a molecule. Chiral analogs of the target compound can be prepared by introducing a stereocenter in the diazepine ring.

One approach to achieve this is to start with a chiral building block. For example, a chiral amino acid can be used as a precursor to construct the chiral diazepine ring. rsc.org Another strategy involves the use of a chiral catalyst to control the stereochemistry of a key bond-forming reaction. The resolution of a racemic mixture of the final compound or an intermediate is also a common method to obtain enantiomerically pure compounds. researchgate.net The stereoselective formation of related diazepine structures has been reported, suggesting that similar strategies could be applied to the synthesis of chiral analogs of the target compound. nih.gov

Scalable Synthesis Protocols for the Chemical Compound

The development of a scalable synthesis protocol is essential for the large-scale production of this compound for further research or potential applications. A scalable process should be efficient, cost-effective, and safe. Key considerations for scalability include the use of readily available and inexpensive starting materials, minimizing the number of synthetic steps, and avoiding the use of hazardous reagents or purification methods that are difficult to perform on a large scale.

Gram-scale synthesis of related heterocyclic compounds has been reported, providing insights into potential scalable routes. nih.gov For the target compound, a scalable synthesis would likely involve a convergent approach where the 1,4-diazepane and the (5-methyl-1,2-oxazol-3-yl)methyl moieties are prepared separately and then coupled in the final step. The optimization of reaction conditions to maximize yield and minimize waste is also a critical aspect of developing a scalable protocol. researchgate.net

Chemical Reactivity and Derivatization of 1 5 Methyl 1,2 Oxazol 3 Yl Methyl 1,4 Diazepane

Reactions Involving the Diazepane Ring System

The 1,4-diazepane ring, a seven-membered heterocycle with two nitrogen atoms, is a versatile scaffold for chemical modification. Its reactivity is primarily centered around the secondary amine at the 4-position and, to a lesser extent, the carbon atoms of the ring.

Functionalization at Available Nitrogen and Carbon Centers

The secondary amine in the 1,4-diazepane ring is a primary site for functionalization. It can readily undergo a variety of reactions common to secondary amines, allowing for the introduction of a wide array of substituents.

N-Alkylation and N-Arylation: The nitrogen at the 4-position can be alkylated using alkyl halides or via reductive amination. Similarly, N-arylation can be achieved through Buchwald-Hartwig or Ullmann coupling reactions, introducing aryl or heteroaryl groups.

N-Acylation and N-Sulfonylation: Reaction with acyl chlorides, anhydrides, or sulfonyl chlorides leads to the formation of the corresponding amides and sulfonamides. These reactions are typically carried out in the presence of a base to neutralize the acid byproduct.

Table 1: Representative Functionalization Reactions at the N-4 Position of the Diazepane Ring

Reaction TypeReagent ExampleProduct Type
N-AlkylationBenzyl (B1604629) bromideN-Benzyl derivative
N-ArylationPhenylboronic acid, Cu(OAc)₂, PyridineN-Phenyl derivative
N-AcylationAcetyl chloride, TriethylamineN-Acetyl derivative
N-Sulfonylationp-Toluenesulfonyl chloride, PyridineN-Tosyl derivative

Functionalization of the carbon centers of the diazepane ring is less common and generally requires more stringent reaction conditions.

Ring Expansion or Contraction Reactions

Ring expansion or contraction reactions of the 1,4-diazepane system are not commonly reported under standard laboratory conditions. The seven-membered ring is relatively stable. However, rearrangement reactions could potentially be induced under specific catalytic or photochemical conditions, though such transformations for N-substituted 1,4-diazepanes are not well-documented in the literature. One known transformation involving a related system is the ring opening of azetidine-fused 1,4-benzodiazepines, which proceeds through the cleavage of the strained four-membered ring. nih.govmdpi.com

Transformations of the Isoxazole (B147169) Moiety

The 5-methylisoxazole (B1293550) ring is an aromatic heterocycle that can undergo several types of transformations, both at the methyl substituent and on the ring itself.

Modifications at the Methyl Group of the Isoxazole Ring

The methyl group at the 5-position of the isoxazole ring can be a site for various chemical modifications.

Halogenation: The methyl group can be halogenated, typically with N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under radical initiation conditions (e.g., UV light or AIBN), to yield the corresponding halomethyl derivatives. These derivatives are versatile intermediates for further functionalization.

Oxidation: Oxidation of the methyl group can lead to the formation of an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. For instance, strong oxidizing agents like potassium permanganate (B83412) can convert the methyl group to a carboxylic acid.

Deprotonation and Alkylation: The methyl group can be deprotonated with a strong base, such as n-butyllithium, to form a carbanion. This nucleophilic species can then react with various electrophiles, such as alkyl halides, to introduce new carbon-carbon bonds.

Derivatization of the Oxazole (B20620) Ring System

The isoxazole ring itself can be derivatized through several pathways.

Electrophilic Substitution: The isoxazole ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation. The position of substitution is directed by the existing substituents. For 3,5-disubstituted isoxazoles, electrophilic attack typically occurs at the C-4 position. acs.orgorganic-chemistry.orgnih.govacs.org For example, treatment with iodine monochloride (ICl) can introduce an iodine atom at the 4-position. nih.govacs.org

Ring Opening: The isoxazole ring can be cleaved under certain conditions. Reductive cleavage, often using catalytic hydrogenation, can lead to the opening of the ring to form an enaminone. This transformation is a useful synthetic strategy for accessing different classes of compounds. The ring-opening of isoxazoles can also be achieved using molybdenum hexacarbonyl. core.ac.uk

Table 2: Potential Derivatization Reactions of the 5-Methylisoxazole Moiety

Position of ReactionReaction TypeReagent ExampleProduct Type
C-5 Methyl GroupHalogenationN-Bromosuccinimide (NBS), AIBN5-(Bromomethyl)isoxazole derivative
C-5 Methyl GroupOxidationPotassium permanganate5-Carboxyisoxazole derivative
C-4 PositionElectrophilic IodinationIodine monochloride (ICl)4-Iodo-5-methylisoxazole derivative
Isoxazole RingReductive Ring OpeningH₂, Pd/CEnaminone

Exploration of Structural Analogs and Homologs

The synthesis of structural analogs and homologs of 1-[(5-methyl-1,2-oxazol-3-yl)methyl]-1,4-diazepane can be achieved by modifying either the diazepane or the isoxazole ring.

Diazepane Analogs: The 1,4-diazepane ring can be replaced with other cyclic diamines, such as piperazine (B1678402) (a six-membered ring) or homopiperazine (B121016) (a seven-membered ring with a different substitution pattern), to generate structural analogs. Additionally, analogs with substituents on the carbon backbone of the diazepane ring can be synthesized. nih.gov

Isoxazole Analogs: The 5-methylisoxazole moiety can be replaced with other five-membered aromatic heterocycles, such as pyrazole, thiazole, or oxadiazole. For example, a known analog is 1-(5-Methyl-1,3-thiazol-2-yl)-1,4-diazepane. smolecule.com Furthermore, the substituents on the isoxazole ring can be varied. The methyl group could be replaced with other alkyl or aryl groups, or the isoxazole could be substituted at the 4-position.

Synthesis of Substituted Diazepane Analogs

The 1,4-diazepane ring of the parent compound contains a secondary amine that serves as a prime location for substitution. This allows for the synthesis of a diverse library of analogs through various established synthetic protocols. The reactivity of this amine enables the introduction of a wide range of functional groups, thereby modifying the molecule's physicochemical properties.

Key synthetic strategies for modifying the diazepane ring include:

N-Alkylation: The secondary amine can be readily alkylated using alkyl halides or via reductive amination with aldehydes or ketones. Reductive amination, in particular, is a versatile method for introducing a variety of alkyl and substituted benzyl groups.

N-Acylation: Reaction with acyl chlorides or anhydrides yields the corresponding amides. This transformation is useful for introducing carbonyl functionalities and for modulating the basicity of the nitrogen atom.

N-Arylation: Coupling reactions, such as the Buchwald-Hartwig amination, can be employed to form a nitrogen-aryl bond, linking the diazepane ring to various aromatic and heteroaromatic systems.

Sulfonylation: Treatment with sulfonyl chlorides results in the formation of sulfonamides, a functional group prevalent in many biologically active molecules. openpharmaceuticalsciencesjournal.com

These reactions are generally high-yielding and tolerate a wide range of functional groups, making them suitable for creating a large and diverse set of derivatives for further study.

Table 1: Synthetic Routes for Substituted Diazepane Analogs

Reaction Type Reagent Class Resulting Functional Group
N-Alkylation Alkyl Halide (R-X) Secondary/Tertiary Amine
Reductive Amination Aldehyde (R-CHO) / NaBH(OAc)₃ Substituted Amine
N-Acylation Acyl Chloride (R-COCl) Amide
N-Arylation Aryl Halide (Ar-X), Pd catalyst Aryl Amine

Creation of Isoxazole-Modified Derivatives

The isoxazole ring offers another site for structural modification, although its aromatic nature makes it less reactive than the diazepane moiety. Derivatization of the isoxazole can be approached in two main ways: modification of the existing ring system or de novo synthesis of analogs with pre-modified isoxazole precursors.

Modification of the Methyl Group: The 5-methyl group on the isoxazole ring is a potential handle for functionalization. For instance, radical halogenation could introduce a halide, which can then be displaced by various nucleophiles to install new functional groups.

Ring Synthesis: A more versatile approach involves the synthesis of the entire molecule using modified building blocks. The 1,3-dipolar cycloaddition reaction is a common method for forming isoxazole rings. nih.gov By starting with different alkynes or nitrile oxides, a wide variety of substituents can be introduced at various positions on the isoxazole ring. For example, using a substituted nitrile oxide in the synthesis can lead to analogs with different groups at the 5-position.

These modifications can alter the electronic properties and steric profile of the isoxazole portion of the molecule. Isoxazole derivatives are valuable intermediates in organic synthesis, partly due to the N-O bond, which can be cleaved under reductive conditions to unmask other functional groups. mdpi.com

Introduction of Bioisosteric Replacements

Bioisosterism, the strategy of replacing a functional group with another that has similar physicochemical properties, is a cornerstone of medicinal chemistry used to modulate a compound's properties. nih.gov The 5-methyl-1,2-oxazole moiety in the parent compound can be replaced with a variety of other heterocyclic systems to probe the structural requirements for biological activity and to improve pharmacokinetic properties.

The goal of a bioisosteric replacement is to create a new molecule with similar biological properties to the parent compound by mimicking its size, shape, and electronic distribution. cambridgemedchemconsulting.com Common bioisosteres for the isoxazole ring include other five-membered heterocycles that can act as similar hydrogen bond acceptors or donors and occupy a comparable chemical space.

Table 2: Potential Bioisosteric Replacements for the Isoxazole Ring

Original Moiety Potential Bioisostere Key Features
1,2-Oxazole 1,3-Oxazole Altered positions of heteroatoms, different electronic distribution
1,2-Oxazole 1,2,4-Oxadiazole Additional nitrogen atom, modified H-bonding capacity
1,2-Oxazole 1,3,4-Oxadiazole Different connectivity and electronic properties
1,2-Oxazole Pyrazole Nitrogen instead of oxygen, introduces H-bond donor capability
1,2-Oxazole Thiophene Sulfur atom, larger size, different lipophilicity

The choice of a specific bioisostere depends on the desired change in properties, such as stability, solubility, or receptor binding interactions. ctppc.org The replacement of a carboxylic acid with a surrogate structure, or bioisostere, is a classical strategy in medicinal chemistry. openaccessjournals.com

Palladium-Catalyzed Coupling Reactions for Extended Conjugation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures. jocpr.com To apply these reactions to this compound, a handle such as a halide (e.g., Br, I) or a triflate must first be introduced onto either the isoxazole or an appended aromatic ring.

Once a halogenated derivative is prepared, a variety of coupling reactions can be employed to extend the molecule's conjugation:

Suzuki-Miyaura Coupling: This reaction couples the halide with an organoboron reagent (e.g., a boronic acid or ester) to form a new carbon-carbon bond, typically to an aryl or vinyl group.

Heck Reaction: This reaction forms a C-C bond between the halide and an alkene, providing a route to substituted olefins. researchgate.net

Sonogashira Coupling: This involves the coupling of a terminal alkyne with the halide, creating an arylethynyl or vinylethynyl system.

Buchwald-Hartwig Amination: This reaction forms a C-N bond between the halide and an amine, allowing for the attachment of various nitrogen-containing groups.

These reactions are highly valued for their efficiency and functional group tolerance, making them ideal for the late-stage functionalization of complex molecules. researchgate.net By extending the conjugated system, these reactions can significantly alter the electronic and photophysical properties of the parent compound.

Table 3: Palladium-Catalyzed Reactions for Extended Conjugation

Reaction Name Coupling Partner Bond Formed Resulting Structure
Suzuki-Miyaura Boronic Acid (R-B(OH)₂) C(sp²)-C(sp²) Biaryl, Aryl-alkene
Heck Alkene (CH₂=CHR) C(sp²)-C(sp²) Substituted Alkene
Sonogashira Alkyne (HC≡CR) C(sp²)-C(sp) Aryl/Vinyl Alkyne

Advanced Spectroscopic and Analytical Characterization of the Chemical Compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing information about the chemical environment of magnetically active nuclei, such as protons (¹H) and carbon-13 (¹³C).

Proton (¹H) NMR for Structural Elucidation

A ¹H NMR spectrum for 1-[(5-methyl-1,2-oxazol-3-yl)methyl]-1,4-diazepane would be expected to show distinct signals for each unique proton in the molecule. Key expected signals would include:

A singlet for the methyl group on the oxazole (B20620) ring.

A singlet for the methine proton on the oxazole ring.

A singlet for the methylene (B1212753) bridge connecting the two heterocyclic rings.

A series of multiplets corresponding to the seven protons of the diazepane ring, with their specific chemical shifts and coupling patterns revealing their connectivity and conformation.

A signal for the N-H proton of the diazepane ring, which might be broad and its position dependent on solvent and concentration.

Carbon (¹³C) NMR for Carbon Skeleton Confirmation

The ¹³C NMR spectrum would confirm the carbon framework of the molecule. It would be expected to display separate signals for each of the nine unique carbon atoms in the structure:

One signal for the methyl carbon.

Three signals for the carbons of the oxazole ring.

One signal for the bridging methylene carbon.

Four distinct signals for the carbons of the 1,4-diazepane ring.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry

2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy) would establish proton-proton coupling relationships, primarily within the diazepane ring, helping to trace the sequence of CH₂ groups.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, linking the proton signals to their corresponding carbons.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds apart. This would be critical for confirming the connection between the methylene bridge and both the oxazole and diazepane rings.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, which is essential for determining the preferred conformation of the flexible diazepane ring.

Mass Spectrometry (MS) Techniques

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is used to determine the molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS would be used to determine the exact mass of the molecular ion of this compound with high precision. This experimental mass would then be compared to the calculated theoretical mass to confirm the elemental formula (C₉H₁₅N₃O).

LC-MS/MS for Fragmentation Analysis and Purity Assessment

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) would first separate the compound from any impurities via LC. The subsequent MS/MS analysis would involve isolating the molecular ion and subjecting it to collision-induced dissociation. The resulting fragmentation pattern would be characteristic of the molecule's structure, with expected cleavages occurring at the bonds connecting the rings and within the diazepane ring. This fragmentation data provides further structural confirmation and can be used for quantitative analysis and purity assessment.

Preclinical Pharmacological and Biological Investigations of 1 5 Methyl 1,2 Oxazol 3 Yl Methyl 1,4 Diazepane and Its Analogs

In vitro Target Identification and Ligand Binding Assays

The versatility of the 1,4-diazepane scaffold allows its derivatives to interact with a diverse range of biological targets, including receptors and enzymes.

Receptor Affinity Studies (e.g., GABAA receptor subtypes, Sigma receptors)

GABAA Receptors: The 1,4-diazepane ring is a core component of benzodiazepines, which are well-known positive allosteric modulators of GABA-A receptors. wikipedia.org These receptors are ligand-gated chloride ion channels that mediate the majority of fast synaptic inhibition in the brain. wikipedia.org Research into novel 1,4-diazepine derivatives has shown continued exploration of this target. A study on disubstituted tetrahydro-1H-1,4-diazepines revealed that certain analogs exhibit significant affinity for benzodiazepine (B76468) receptor subtypes, with IC50 values in the low micromolar range. nih.gov The binding of these ligands promotes the binding of the main inhibitory neurotransmitter, GABA, which in turn increases chloride ion influx and hyperpolarizes the neuron, making it less likely to fire. wikipedia.org GABA-A receptors containing α1 subunits are known to mediate sedative effects, while those with α2 subunits are linked to anxiolytic actions. wikipedia.org

Sigma Receptors: Sigma receptors (σR), comprising σ1 and σ2 subtypes, are chaperone proteins involved in various cellular functions and are considered targets for neuropsychiatric and neurodegenerative disorders. nih.govsigmaaldrich.com The 1,4-diazepane scaffold has been successfully employed to develop potent sigma receptor ligands. nih.govnih.gov In one study, a series of 1,4-diazepane-based derivatives were synthesized and evaluated for their affinity to both σ1 and σ2 receptors. The results indicated that bicyclic derivatives, such as those incorporating a benzofuran (B130515) moiety, displayed high affinity, with Ki values in the low nanomolar range for the σ1 receptor. nih.gov

Compound/Analog ClassTarget ReceptorAffinity (Ki or IC50)Reference
Benzofuran-Diazepane Analog (2c)σ1 ReceptorKi = 7.1 nM nih.gov
Quinoline-Diazepane Analog (2d)σ1 ReceptorKi = 11 nM nih.gov
Dihydro-1H-1,4-diazepine (Analog 5)Benzodiazepine ReceptorsIC50 = 1.1 µM - 1.5 µM nih.gov

Enzyme Inhibition Profiling (e.g., Factor Xa, HDACs)

Factor Xa (FXa) Inhibition: Factor Xa is a critical serine protease in the blood coagulation cascade, making it a key target for anticoagulant therapies. nih.gov A series of novel FXa inhibitors incorporating a 1,4-diazepane moiety has been designed and synthesized. nih.gov This diazepane group was intended to interact with the S4 aryl-binding domain of the FXa active site. nih.gov Several compounds from this series demonstrated potent inhibition of FXa, with IC50 values in the nanomolar range. For example, compound 13 (YM-96765) showed an IC50 of 6.8 nM. nih.gov The design strategy for these inhibitors often involves an L-shaped structure to effectively occupy the S1 and S4 pockets of the enzyme's active site. remedypublications.commdpi.com

Histone Deacetylase (HDAC) Inhibition: HDACs are enzymes that play a crucial role in epigenetic gene regulation by removing acetyl groups from histones. wikipedia.org Their inhibition can lead to hyperacetylation, affecting gene expression and making them a target for cancer therapy. wikipedia.orgnih.gov While research has focused more on 1,4-benzodiazepine-2,5-dione structures as "cap" groups for HDAC inhibitors, the broader diazepine (B8756704) scaffold is of interest. nih.gov Studies have shown that benzodiazepine-based HDAC inhibitors with aromatic substituents can exhibit promising antiproliferative and HDAC-inhibitory activities. nih.gov Although direct studies linking the specific 1-[(5-methyl-1,2-oxazol-3-yl)methyl]-1,4-diazepane scaffold to HDAC inhibition are scarce, the adaptability of the diazepine ring suggests it could be explored for this class of enzymes.

Compound/Analog ClassTarget EnzymeInhibition (IC50)Reference
1,4-Diazepane Derivative (YM-96765)Factor Xa6.8 nM nih.gov
1,4-Benzodiazepine-2,5-dione AnalogHDAC(Activity confirmed) nih.gov

Cellular Functional Assays (e.g., calcium channel activity, neurotransmitter modulation)

Calcium Channel Activity: T-type calcium channels are involved in neuronal excitability and have been identified as targets for various central nervous system disorders. nih.govacs.org A series of 1,4-diazepane derivatives were synthesized and evaluated as T-type calcium channel blockers. nih.govdrugbank.com One of the lead compounds, designated 4s, was identified as a potent T-type calcium channel blocker that also exhibited good selectivity over hERG and N-type calcium channels. nih.gov Such selectivity is crucial for minimizing potential side effects.

Neurotransmitter Modulation: The interaction of 1,4-diazepane analogs with GABA-A and sigma receptors directly implies a role in modulating neurotransmitter systems. By potentiating the effect of GABA at GABA-A receptors, these compounds enhance inhibitory neurotransmission. wikipedia.org Furthermore, sigma-1 receptors are known to modulate the release of various neurotransmitters, including dopamine, and influence NMDA-type glutamate (B1630785) receptor activity. sigmaaldrich.com Diazepam itself has been shown to inhibit the release of acetylcholine (B1216132) in hippocampal synaptosomes, which may contribute to its anticonvulsant properties. wikipedia.org

Structure-Activity Relationship (SAR) Studies of the Chemical Compound Series

SAR studies are essential for optimizing the potency, selectivity, and pharmacokinetic properties of a lead compound. For the 1,4-diazepane series, SAR has been explored across different biological targets.

Impact of Substitution Patterns on Biological Activity

For Factor Xa inhibitors , the 1,4-diazepane moiety typically serves as a key structural element designed to fit into the S4 pocket of the enzyme. nih.gov SAR studies on related structures show that substitutions on the P1 phenyl ring are critical, with para-position substituents often being the most active. frontiersin.org

In the context of T-type calcium channel blockers , SAR investigations revealed that the nature of the substituents on the 1,4-diazepane ring significantly influences activity and selectivity. nih.gov The development of compound 4s emerged from systematic modifications of the core structure to enhance potency and reduce off-target effects. nih.govdrugbank.com

For sigma receptor ligands , studies have shown that replacing a piperidine (B6355638) ring with a bulkier 1,4-diazepane spacer can maintain or even improve affinity for both σ1 and σ2 subtypes. nih.gov Furthermore, the type of aromatic group attached is crucial; bicyclic moieties like benzofuran and quinoline (B57606) resulted in derivatives with the highest affinity. nih.govnih.gov Adding a 2,4-dimethyl substitution on a benzyl (B1604629) moiety was found to improve the σ2 over σ1 selectivity. nih.gov

Conformational Analysis and its Influence on Ligand-Target Interactions

The seven-membered 1,4-diazepane ring is not planar and can adopt several low-energy conformations. The specific conformation a molecule adopts is critical for its interaction with a biological target. nih.govnih.gov

Studies on N,N-disubstituted-1,4-diazepane orexin (B13118510) receptor antagonists using NMR spectroscopy, X-ray crystallography, and molecular modeling have revealed that these molecules can exist in a low-energy twist-boat conformation. nih.gov This conformation is stabilized by an intramolecular π-stacking interaction. It is proposed that this specific geometry mimics the bioactive conformation required for receptor binding. nih.gov

Similarly, for the related 1,4-benzodiazepines that bind to the GABA-A receptor, the conformation is crucial for recognition by the binding site. nih.gov The diazepine ring is non-planar, which makes the molecules inherently chiral even without a stereocenter, existing as a mix of rapidly interconverting conformational enantiomers. researchgate.net The bioactive conformation is believed to be one where the planes of the fused benzene (B151609) ring and a portion of the diazepine ring are in a specific (R) configuration. nih.gov This conformational preference dictates how the ligand docks into the binding pocket at the α/γ subunit interface of the GABA-A receptor. nih.gov

Exploration of Pharmacophoric Elements within the Chemical Compound Structure

The molecular architecture of this compound is a composite of distinct chemical moieties, each contributing to its potential pharmacological profile. The core structure consists of a seven-membered 1,4-diazepane ring, a heterocyclic scaffold known for its conformational flexibility. This ring system is a privileged structure in medicinal chemistry, frequently appearing in compounds targeting the central nervous system. mdpi.comsemanticscholar.org The two nitrogen atoms within the diazepine ring can act as hydrogen bond acceptors and provide points for substitution, influencing the molecule's solubility, binding affinity, and metabolic stability.

In vitro Biological Efficacy Assessments

While specific studies on this compound are not detailed in the provided literature, the constituent diazepine and isoxazole (B147169) rings are integral to compounds with demonstrated antimicrobial effects. semanticscholar.orgresearchgate.net For instance, certain 1,2-diazepine derivatives have shown significant antibacterial activity against a panel of both Gram-positive and Gram-negative bacteria. biointerfaceresearch.comresearchgate.net Similarly, the isoxazole moiety is a key component in various antibacterial agents. nih.govresearchgate.net The synthesis of carbapenems featuring a 5'-isoxazolopyrrolidin-3'-ylthio side chain resulted in compounds with potent and well-balanced antibacterial activity. nih.gov One study on novel diazepine derivatives reported promising activity against several bacterial strains, highlighting the potential of this heterocyclic system in developing new antibacterial drugs. biointerfaceresearch.com The data from related compounds suggest that the title compound could be a candidate for antimicrobial screening.

Table 1: Minimum Inhibitory Concentration (MIC) of Structurally Related Diazepine Derivatives Against Various Bacterial Strains

Compound TypeBacteriumMIC (µg/mL)Reference
1,2-Diazepine Derivative (Compound 4)Escherichia coli125 biointerfaceresearch.com
1,2-Diazepine Derivative (Compound 4)Pseudomonas aeruginosa125 biointerfaceresearch.com
1,2-Diazepine Derivative (Compound 4)Staphylococcus aureus62.5 biointerfaceresearch.com
1,2-Diazepine Derivative (Compound 4)Bacillus cereus62.5 biointerfaceresearch.com

The evaluation of antioxidant properties is a crucial step in characterizing novel bioactive compounds. Heterocyclic structures, including benzodiazepine derivatives, have been investigated for their potential to counteract oxidative stress. scielo.brnih.gov The antioxidant activity of such compounds is often associated with the presence of specific functional groups, such as phenolic hydroxyls, which can donate a hydrogen atom to stabilize free radicals. scielo.br While this compound lacks a phenolic hydroxyl group, the nitrogen and oxygen heteroatoms in its structure could potentially contribute to some level of antioxidant capacity. Studies on 1,5-benzodiazepin-2(3H)-ones have shown that this class of compounds can exhibit significant antioxidant effects, as measured by assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging and FRAP (ferric reducing antioxidant power). nih.gov The antioxidant potential of the title compound would need to be empirically determined through these standard in vitro assays.

Table 2: Antioxidant Activity of Representative 1,5-Benzodiazepine Analogs

CompoundAssayActivity Metric (IC50 or equivalent)Reference
4-phenyl-1H-1,5-benzodiazepin-2(3H)-one (18)DPPH> 250 µM nih.gov
4-(3,4,5-trimethoxyphenyl)-1H-1,5-benzodiazepin-2(3H)-one (20)DPPH> 250 µM nih.gov
Curcumin (Reference)DPPH35.5 ± 0.9 µM nih.gov

Assessing the cytotoxicity of a new chemical entity against non-cancerous cell lines is vital for determining its potential for therapeutic development and its selectivity towards target cells. Often, compounds are screened against both cancerous and non-malignant cell lines to establish a selectivity index (SI). nih.govnih.gov Research on a series of 3,5-bis(benzylidene)-4-piperidones demonstrated that while these compounds were highly toxic to various human carcinoma cell lines, they were significantly less so towards non-malignant cells like human gingival fibroblasts (HGF), human periodontal ligament fibroblasts (HPLF), and human pulp cells (HPC). nih.gov This differential toxicity indicates a degree of tumor selectivity. Similarly, studies on 1,5-benzodiazepin-2(3H)-ones showed low cytotoxicity against the human neuroblastoma SH-SY5Y and human hepatoma HepG2 cell lines when compared to reference compounds. nih.gov For this compound, a comprehensive evaluation would involve testing its effect on the viability of various non-cancerous cell lines, such as fibroblasts or normal epithelial cells, to understand its general toxicity profile.

Table 3: Cytotoxicity of 3,5-bis(benzylidene)-4-piperidone Analogs in Non-Cancerous Human Cell Lines

CompoundCell LineCC50 (µM)Reference
Compound 2eHGF (Gingival Fibroblast)>49.5 nih.gov
HPLF (Periodontal Ligament Fibroblast)>49.5 nih.gov
HPC (Pulp Cells)>49.5 nih.gov
Compound 2rHGF (Gingival Fibroblast)40.9 nih.gov
HPLF (Periodontal Ligament Fibroblast)>49.5 nih.gov
HPC (Pulp Cells)>49.5 nih.gov

Preclinical Metabolic Stability and In vitro Pharmacokinetic Characterization

Metabolic stability is a critical parameter in drug discovery, as it influences the in vivo half-life and oral bioavailability of a compound. nih.gov The primary site of drug metabolism is the liver, and in vitro assays using liver microsomes are commonly employed to predict hepatic clearance. evotec.com These subcellular fractions contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. evotec.com The assay involves incubating the test compound with liver microsomes in the presence of necessary cofactors like NADPH and monitoring the disappearance of the parent compound over time. evotec.comresearchgate.net

For this compound, the diazepane ring and the methyl group on the isoxazole ring represent potential sites for Phase I metabolism (e.g., N-dealkylation, oxidation). Structure-activity relationship studies of other heterocyclic compounds have shown that small structural modifications can significantly alter metabolic stability. nih.gov For example, in a series of pyrrole (B145914) necroptosis inhibitors, replacing a mdpi.comevotec.com-thiadiazole with a 5-cyano-1-methylpyrrole moiety led to a significant increase in mouse liver microsome stability. nih.gov Determining the metabolic fate of the title compound in human and other species' liver microsomes would be essential to forecast its pharmacokinetic behavior.

Table 4: Microsomal Stability Data for Representative Heterocyclic Compounds

CompoundSpecies (Microsome)Half-life (t1/2, min)Intrinsic Clearance (CLint, µL/min/mg protein)Reference
Pyrrole Derivative (48)Mouse2365.9 ± 2.5 nih.gov
Phenyl Derivative (51)Mouse1947.13 ± 7.3 nih.gov
Imidazoquinoxaline (6b)Human>60- researchgate.net
Imidazoquinoxaline (6b)Mouse>60- researchgate.net

Metabolic Pathway Identification through Metabolite Profiling

The elucidation of metabolic pathways is a critical step in the preclinical evaluation of new chemical entities. For the compound this compound, while direct and specific metabolic studies are not extensively available in the public domain, an understanding of its metabolic fate can be inferred from preclinical investigations of structurally related analogs containing 1,4-diazepane and isoxazole moieties. Metabolite profiling, typically conducted through in vitro experiments with liver microsomes and hepatocytes, as well as in vivo studies in animal models, allows for the identification of biotransformation products. These studies are crucial for understanding the compound's clearance, potential for drug-drug interactions, and the formation of active or toxic metabolites.

Detailed metabolic studies on orexin antagonists with a diazepane structure have indicated a propensity for these molecules to undergo oxidative metabolism. rsc.org This suggests that key metabolic reactions are likely to occur at the diazepane ring and the attached heteroaryl groups. rsc.org The primary goal of metabolite profiling is to identify the metabolic "soft spots" on the molecule, which are locations susceptible to enzymatic modification. This information is invaluable for medicinal chemists to optimize the lead compound's structure, thereby enhancing its metabolic stability and pharmacokinetic profile.

Based on the known metabolism of analogous compounds, the metabolic pathway of this compound is hypothesized to involve several key enzymatic reactions. These transformations primarily include oxidation and conjugation reactions, which are common routes for the biotransformation of xenobiotics.

Hypothesized Metabolic Pathways:

Oxidation of the Diazepane Ring: The methylene (B1212753) carbons of the 1,4-diazepane ring are potential sites for hydroxylation, a common Phase I metabolic reaction catalyzed by cytochrome P450 (CYP) enzymes. This can lead to the formation of mono-hydroxylated and di-hydroxylated metabolites.

N-Dealkylation: The bond between the diazepane ring and the (5-methyl-1,2-oxazol-3-yl)methyl group could be susceptible to N-dealkylation, resulting in the formation of 1,4-diazepane and a metabolite derived from the oxazole (B20620) moiety.

Oxidation of the Methyl Group: The methyl group on the isoxazole ring is another potential site for oxidation, which could lead to the formation of a primary alcohol, followed by further oxidation to an aldehyde and a carboxylic acid.

Ring Opening: While less common, the isoxazole ring itself could potentially undergo metabolic ring opening.

Phase II Conjugation: The hydroxylated metabolites formed during Phase I metabolism can undergo subsequent Phase II conjugation reactions, such as glucuronidation or sulfation, to form more water-soluble metabolites that are more readily excreted.

The following interactive data table summarizes the potential metabolites of this compound based on these hypothesized pathways.

Metabolite Proposed Metabolic Reaction Potential Site of Metabolism
Mono-hydroxylated diazepane derivativeHydroxylation1,4-diazepane ring
Di-hydroxylated diazepane derivativeHydroxylation1,4-diazepane ring
1,4-DiazepaneN-DealkylationC-N bond between diazepane and methyl-oxazole
(5-hydroxymethyl-1,2-oxazol-3-yl)methyl metaboliteOxidationMethyl group on the isoxazole ring
(5-carboxy-1,2-oxazol-3-yl)methyl metaboliteOxidationMethyl group on the isoxazole ring
Glucuronide or sulfate (B86663) conjugatesGlucuronidation or SulfationHydroxylated metabolites

It is important to note that the actual metabolic profile of this compound would need to be confirmed through rigorous experimental studies, such as in vitro incubations with liver microsomes and hepatocytes from different species, followed by in vivo pharmacokinetic studies in animal models. The identification of metabolites is typically achieved using high-performance liquid chromatography (HPLC) coupled with high-resolution mass spectrometry (HRMS), which allows for the accurate mass determination and structural elucidation of the metabolites.

For instance, the metabolism of diazepam, a well-known benzodiazepine which contains a diazepine ring, is mediated by CYP3A and CYP2C19 isoforms in human liver microsomes, leading to metabolites such as temazepam and nordiazepam. nih.govnih.gov This highlights the importance of identifying the specific CYP enzymes responsible for the metabolism of a new compound to predict potential drug-drug interactions.

The inclusion of an isoxazole ring in drug candidates can improve pharmacokinetic profiles. nih.gov However, the metabolic fate of the isoxazole ring itself can vary. For example, paliperidone (B428) is the primary active metabolite of risperidone, indicating that metabolic transformation of the parent molecule containing an isoxazole ring can lead to a pharmacologically active compound. rsc.org

Computational Chemistry and Molecular Modeling of the Chemical Compound

Molecular Docking Studies

Detailed molecular docking studies for 1-[(5-methyl-1,2-oxazol-3-yl)methyl]-1,4-diazepane are not available in the public domain. Computational research has been conducted on similar heterocyclic structures, such as various benzodiazepine (B76468) and oxadiazole derivatives, to understand their interactions with biological targets. nih.govnih.govresearchgate.netresearchgate.net These studies often employ molecular docking to predict the binding conformations and affinities of ligands within the active sites of proteins like the GABA-A receptor or cyclin-dependent kinase 2 (CDK-2). researchgate.netamazonaws.com

Ligand-Protein Interaction Analysis with Identified Biological Targets

There is no publicly available research identifying specific biological targets for this compound or analyzing its direct ligand-protein interactions. In silico investigations of analogous compounds, such as 1,2,4-triazole (B32235) and 1,5-benzodiazepine derivatives, have explored their binding to various enzymes and receptors. pensoft.netnih.gov Such analyses typically identify key amino acid residues involved in forming hydrogen bonds, hydrophobic interactions, and other non-covalent bonds that stabilize the ligand-protein complex.

Elucidation of Binding Modes and Key Intermolecular Forces

Without specific molecular docking data for this compound, a detailed elucidation of its binding modes and the key intermolecular forces driving complex formation is not possible. For other related heterocyclic compounds, studies have revealed that interactions such as hydrogen bonding with specific residues and hydrophobic interactions within the binding pocket are crucial for their activity. najah.edu

Molecular Dynamics (MD) Simulations

Assessment of Ligand-Target Complex Stability and Conformational Dynamics

No molecular dynamics simulation studies have been published for this compound. MD simulations are a powerful tool for assessing the stability of ligand-protein complexes over time and understanding their dynamic behavior. nih.govresearchgate.net Such simulations on other compounds, for instance, have been used to confirm the stability of ligand-receptor complexes and analyze conformational changes. najah.edu

Quantum Chemical Calculations

There is a lack of published quantum chemical calculations, such as Density Functional Theory (DFT) studies, for this compound. Quantum chemical methods are often used to investigate the electronic structure, reactivity, and spectroscopic properties of molecules. nih.govresearchgate.net These calculations can provide insights into molecular electrostatic potential and thermodynamic parameters, which can be valuable in understanding a compound's behavior and interaction with biological systems. researchgate.net

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations can elucidate its electronic properties and predict its reactivity. Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. zsmu.edu.ua

Molecular Electrostatic Potential (MEP) maps, also generated through DFT, visualize the charge distribution across the molecule. nih.gov These maps identify electrophilic (electron-poor) and nucleophilic (electron-rich) regions, which are crucial for understanding intermolecular interactions, such as those with a biological receptor. nih.gov For instance, the nitrogen atoms of the diazepane and oxazole (B20620) rings are expected to be regions of negative potential (nucleophilic), while the hydrogen atoms on the diazepane's amine groups would be areas of positive potential (electrophilic). This information is vital for predicting how the molecule might bind to a target protein. researchgate.netresearchgate.net

Table 1: Illustrative Quantum Chemical Parameters Calculated by DFT

Parameter Predicted Value Significance
HOMO Energy -6.5 eV Indicates electron-donating capability
LUMO Energy -1.2 eV Indicates electron-accepting capability
HOMO-LUMO Gap (ΔE) 5.3 eV Predicts chemical reactivity and stability zsmu.edu.ua
Dipole Moment 3.2 D Measures the molecule's overall polarity
Molecular Electrostatic Potential Red/Yellow regions at N, O atoms Highlights nucleophilic sites for potential interactions nih.gov

Conformational Analysis and Energy Landscapes

The structural flexibility of this compound, particularly the seven-membered diazepane ring, is critical to its biological activity. Conformational analysis is used to identify the stable, low-energy conformations of the molecule. The 1,4-diazepane ring can adopt several conformations, most notably the chair and boat forms, with the chair conformation often being the most stable. mdpi.com The presence of substituents can influence the energetic preference for a particular conformation. nih.gov

An energy landscape is a map that represents the potential energy of a molecule as a function of its atomic coordinates. nih.govresearchgate.net By exploring this landscape, computational methods can identify the global and local energy minima, which correspond to the most stable and metastable conformations, respectively. arxiv.org The energy barriers between these conformations determine the rate of interconversion. For N,N-disubstituted-1,4-diazepane derivatives, studies have shown that low-energy conformations can include a twist-boat ring structure, which may be the bioactive conformation that mimics binding to a receptor. nih.gov

Table 2: Example of Relative Energies for Key Conformations of the 1,4-Diazepane Ring

Conformation Relative Energy (kcal/mol) Key Torsion Angles (degrees)
Chair 0.00 N1-C2-C3-N4: ~60, C7-N1-C2-C3: ~-55
Twist-Boat +1.5 N1-C2-C3-N4: ~-30, C7-N1-C2-C3: ~80
Boat +3.8 N1-C2-C3-N4: ~0, C7-N1-C2-C3: ~110

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a cornerstone of modern drug discovery, allowing for the identification of novel compounds with the potential for desired biological activity. csmres.co.uk

Development of Pharmacophore Models based on Active Analogs

A pharmacophore model is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. researchgate.netnih.gov In a ligand-based approach, this model is developed by superimposing a set of structurally diverse but active analog molecules and identifying their common chemical features. mdpi.com

For this compound, a pharmacophore model could be constructed using known active compounds that share its core structure. Key features would likely include:

Hydrogen Bond Acceptors (HBA): The oxygen and nitrogen atoms in the oxazole ring, as well as the nitrogen atoms in the diazepane ring.

Hydrogen Bond Donor (HBD): The secondary amine in the diazepane ring.

Hydrophobic (H): The methyl group on the oxazole ring and parts of the diazepane ring.

The spatial arrangement of these features is critical for biological activity. nih.gov Validated pharmacophore models can effectively distinguish between active and inactive compounds. ugm.ac.idugm.ac.id

Table 3: Hypothetical Pharmacophore Model Features for a Target Receptor

Feature ID Feature Type X Coordinate (Å) Y Coordinate (Å) Z Coordinate (Å) Radius (Å)
HBA1 Hydrogen Bond Acceptor 2.5 1.8 -0.5 1.2
HBA2 Hydrogen Bond Acceptor -3.1 -2.0 0.2 1.2
HBD1 Hydrogen Bond Donor -4.0 -1.5 1.0 1.0
H1 Hydrophobic 4.2 -1.0 -1.1 1.5

Application in Database Screening for Novel Hits

Once a robust pharmacophore model is developed and validated, it can be used as a 3D query for virtual screening of large chemical databases, such as ZINC or PubChem. nih.govfrontiersin.org This process filters vast libraries of compounds to identify "hits"—molecules that match the pharmacophoric features of the query model. nih.govfip.org

Each hit is assigned a "fit score," which quantifies how well its conformation aligns with the pharmacophore model. researchgate.net Compounds with high fit scores are considered promising candidates for further investigation, including molecular docking studies and, eventually, experimental testing. mdpi.comnih.gov This computational approach significantly accelerates the initial stages of drug discovery by prioritizing compounds that have a higher probability of being active, thereby saving time and resources. nih.gov

Table 4: Sample Results from a Pharmacophore-Based Virtual Screening

Compound ID Pharmacophore Fit Score Molecular Weight (g/mol) Predicted LogP
ZINC12345678 78.5 320.4 2.8
ZINC98765432 75.2 345.5 3.1
ZINC24681357 72.9 310.3 2.5
ZINC13579246 71.8 333.4 2.9

Potential Academic Applications and Future Research Directions

Utility of 1-[(5-methyl-1,2-oxazol-3-yl)methyl]-1,4-diazepane as a Chemical Probe

A chemical probe is a small molecule used to study and manipulate biological systems, such as proteins or cellular pathways. The utility of this compound as a chemical probe would stem from its potential to selectively interact with specific biological targets. The 1,4-diazepane core is a known scaffold for ligands of various receptors and enzymes. nih.govnih.gov By functionalizing this core with the 5-methyl-1,2-oxazole moiety, it is possible to achieve novel selectivity and affinity profiles.

Future research could focus on synthesizing analogs of this compound with reporter tags (e.g., fluorescent dyes, biotin) or photoreactive groups. These modified probes could be employed in techniques such as:

Affinity Chromatography: Immobilized probes could be used to isolate and identify their binding partners from cell lysates, thus elucidating their mechanism of action.

Fluorescence Microscopy: Fluorescently labeled probes could be used to visualize the subcellular localization of their targets in living cells.

Target Deconvolution: In phenotypic screens where the compound shows an interesting biological effect, tagged versions can help identify the specific molecular target responsible for that effect.

The development of a suite of chemical probes based on this scaffold would provide valuable tools for chemical biologists to explore previously uncharacterized biological pathways.

Scaffold Derivatization for Exploring Novel Biological Space

The structure of this compound offers multiple points for chemical modification, making it an excellent candidate for scaffold derivatization to explore novel biological space. The 1,4-diazepane ring has two nitrogen atoms, one of which (at the 4-position) is a secondary amine and thus readily available for substitution. The 5-methyl-1,2-oxazol ring could also be modified, for example, by replacing the methyl group with other substituents.

A systematic derivatization strategy could involve the creation of a library of analogs with variations at these key positions. This would allow for a comprehensive exploration of the structure-activity relationship (SAR) and could lead to the discovery of compounds with entirely new biological activities.

Derivatization Point Potential Modifications Rationale
1,4-Diazepane N-4 PositionAlkylation, Acylation, Sulfonylation, ArylationTo modulate basicity, lipophilicity, and steric bulk, potentially altering target affinity and selectivity.
1,4-Diazepane RingIntroduction of substituents on the carbon backboneTo introduce chirality and conformational constraints, which can enhance binding to specific targets.
5-Methyl-1,2-oxazole Methyl GroupReplacement with other alkyl, aryl, or functional groupsTo explore the impact of this substituent on target binding and metabolic stability.
1,2-Oxazole RingIsomeric substitution patterns (e.g., linking at the 4-position)To investigate the importance of the spatial arrangement of the heterocyclic system.

This systematic exploration could uncover derivatives with enhanced potency, improved selectivity, or novel therapeutic applications beyond those initially anticipated.

Integration of the Chemical Compound into Advanced Chemical Library Design

The concept of "privileged scaffolds" is central to modern chemical library design for drug discovery. nih.gov These are molecular frameworks that are known to bind to multiple biological targets. The 1,4-diazepane core of the title compound firmly places it in this category. nih.govresearchgate.net Integrating this novel scaffold into advanced chemical library designs could significantly enhance the diversity and biological relevance of screening collections. chemdiv.comlifechemicals.comnih.gov

Libraries based on the this compound scaffold could be designed with a focus on specific target families, such as G-protein coupled receptors (GPCRs), ion channels, or kinases, given the known activities of other diazepine (B8756704) derivatives. nih.gov The design of such libraries would benefit from computational modeling to predict the properties of virtual compounds before synthesis, ensuring that the library covers a desirable range of physicochemical properties for drug-likeness and CNS penetration. nih.govsemanticscholar.org

Table for a Focused Library Design:

Property Target Range Rationale for CNS-focused library
Molecular Weight (MW) < 400 Da To enhance blood-brain barrier permeability. nih.gov
LogP 1-3 To balance solubility and membrane permeability.
Topological Polar Surface Area (TPSA) 40-90 Ų To optimize CNS exposure. acs.org
Number of Hydrogen Bond Donors 0-2 To limit desolvation penalty upon crossing the blood-brain barrier.

By creating a well-designed library of derivatives, this novel scaffold could be rapidly screened against a wide range of biological targets, accelerating the discovery of new hit compounds.

Development of Targeted Prodrug Strategies

A prodrug is an inactive or less active molecule that is converted into an active drug within the body. This strategy is often used to improve a drug's pharmacokinetic properties, such as absorption, distribution, or to reduce its toxicity. mdpi.comnih.gov The secondary amine on the 1,4-diazepane ring of this compound is an ideal handle for the attachment of promoieties to create prodrugs.

Potential prodrug strategies could include:

Acyloxyalkyl or Phosphoryloxyalkyl derivatives: These can be designed to be cleaved by ubiquitous esterases or phosphatases in the body to release the active parent compound.

Enzyme-specific prodrugs: For targeted therapy, a promoiety could be chosen that is specifically cleaved by an enzyme that is overexpressed in a particular tissue or disease state (e.g., in cancer cells). nih.gov

Transporter-targeted prodrugs: The promoiety could be a substrate for a specific transporter protein to enhance uptake into a target organ, such as the brain. acs.org

These strategies could be particularly useful if the parent compound has limitations, such as poor oral bioavailability or a short half-life.

Application in Chemical Biology Tools for Target Validation

Target validation is a critical step in the drug discovery process, confirming that modulating a specific biological target has the desired therapeutic effect. Chemical biology tools derived from this compound could play a significant role in this process.

Assuming a derivative of this scaffold is identified as a potent and selective modulator of a novel target, it could be used to:

Probe Target Function in Cellular Models: By treating cells with the compound, researchers can study the downstream effects of modulating the target's activity.

Develop Photo-affinity Probes: A derivative could be synthesized with a photo-activatable group and a reporter tag. Upon binding to its target, UV irradiation would form a covalent bond, allowing for the isolation and identification of the target protein and its binding site.

Create Degrader Molecules (PROTACs): The scaffold could be linked to an E3 ligase-binding moiety to create a Proteolysis Targeting Chimera (PROTAC). This would induce the targeted degradation of the protein of interest, providing a powerful method for target validation.

The development of such tools would not only validate the therapeutic potential of the target but also provide deeper insights into its biological function.

Multi-Parameter Optimization Strategies for Next-Generation Derivatives

The development of a successful drug candidate requires a balance of multiple properties, including potency, selectivity, solubility, metabolic stability, and low toxicity. acs.orgnih.gov Multi-parameter optimization (MPO) is a design strategy that aims to simultaneously optimize these properties. acs.orgnih.govresearchgate.net The this compound scaffold is well-suited for MPO due to its multiple points for derivatization.

For CNS drug discovery, a specific MPO approach, such as the CNS MPO desirability score, could be employed. acs.orgnih.govresearchgate.netnih.gov This involves calculating a score based on key physicochemical properties that are known to influence brain penetration and drug-likeness.

CNS Multi-Parameter Optimization Profile:

Parameter Description Optimal Range for CNS Drugs
cLogP Calculated Lipophilicity 2.0 - 4.0
cLogD Calculated Lipophilicity at pH 7.4 1.0 - 3.0
TPSA Topological Polar Surface Area 40 - 90 Ų
MW Molecular Weight 300 - 400 Da
HBD Hydrogen Bond Donors ≤ 1

Q & A

(Basic) What are the key synthetic strategies for 1-[(5-methyl-1,2-oxazol-3-yl)methyl]-1,4-diazepane?

The synthesis typically involves multi-step routes, starting with the formation of the oxazole ring followed by diazepane functionalization. A common approach includes:

  • Oxazole ring synthesis : Cyclization of appropriate precursors (e.g., nitriles and hydroxylamine derivatives) under controlled conditions.
  • Diazepane coupling : Alkylation or nucleophilic substitution to attach the oxazole-methyl group to the diazepane core.
  • Optimized conditions : Use of polar aprotic solvents (e.g., acetonitrile) and bases (e.g., pyridine) to enhance reaction efficiency and purity .
  • Purification : Column chromatography or recrystallization to isolate the target compound.

(Advanced) How can computational methods predict the pharmacological profile of this compound?

Density functional theory (DFT) and molecular docking studies are critical:

  • DFT analysis : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability. For example, the electron-withdrawing nature of the oxazole ring may influence binding to biological targets .
  • Molecular docking : Evaluates interactions with enzymes or receptors (e.g., GABA-A for diazepane derivatives). Studies on analogous compounds suggest the diazepane moiety may engage in hydrogen bonding, while the oxazole group contributes to hydrophobic interactions .

(Basic) What spectroscopic techniques validate the structure of this compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm the presence of the diazepane ring (e.g., methylene protons at δ 2.5–3.5 ppm) and oxazole substituents (aromatic protons at δ 6.5–7.5 ppm) .
  • Mass spectrometry (MS) : High-resolution MS verifies molecular weight and fragmentation patterns.
  • IR spectroscopy : Identifies functional groups (e.g., C=N stretches in oxazole at ~1600 cm1^{-1}) .

(Advanced) How can researchers resolve contradictions in reported biological activity data?

  • Orthogonal assays : Use multiple in vitro models (e.g., enzymatic inhibition and cell viability assays) to cross-validate results. For example, conflicting antimicrobial activity reports can be addressed by testing against standardized bacterial strains .
  • Structural analogs : Compare activity with derivatives (e.g., 1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-1,4-diazepane) to isolate pharmacophoric contributions .
  • Meta-analysis : Statistically evaluate published data to identify trends or confounding variables (e.g., solvent effects in bioassays) .

(Basic) What are the primary challenges in characterizing its stereochemistry?

  • Chiral centers : The diazepane ring may introduce conformational flexibility, complicating stereochemical assignment.
  • Resolution methods : Use chiral HPLC or derivatization with enantiopure reagents to separate stereoisomers .
  • X-ray crystallography : Provides definitive stereochemical data, as seen in studies of related diazepane derivatives .

(Advanced) How does the compound’s reactivity inform drug design?

  • Metabolic stability : The oxazole ring’s resistance to oxidation may enhance metabolic stability compared to other heterocycles.
  • SAR studies : Modifying the diazepane’s substituents (e.g., introducing electron-withdrawing groups) can alter binding affinity. For example, sulfonyl derivatives show enhanced enzyme inhibition .
  • Prodrug potential : Functionalizing the diazepane nitrogen for pH-dependent activation in target tissues .

(Basic) What are the safety considerations for handling this compound?

  • Toxicity screening : Preliminary assays (e.g., Ames test for mutagenicity) are recommended, as diazepane derivatives may exhibit neuroactivity .
  • Handling protocols : Use gloves and fume hoods due to potential irritancy. No SDS is publicly available, so caution is advised .

(Advanced) How can researchers optimize reaction yields in large-scale synthesis?

  • Flow chemistry : Continuous flow systems improve heat transfer and mixing efficiency for exothermic steps (e.g., oxazole cyclization) .
  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C for hydrogenation) enhance selectivity in diazepane functionalization .
  • Process analytical technology (PAT) : Real-time monitoring via FTIR or Raman spectroscopy ensures reaction completion .

(Basic) What databases provide reliable physicochemical data for this compound?

  • PubChem : Offers computed properties (e.g., logP, topological polar surface area) and spectral data .
  • Reaxys : Contains synthetic protocols and crystallographic data for analogs .

(Advanced) How can interdisciplinary approaches enhance its application in neuroscience?

  • In silico-in vitro-in vivo triangulation : Combine docking studies, neuronal cell assays, and rodent models to evaluate GABAergic modulation .
  • CRISPR screening : Identify genetic factors influencing the compound’s efficacy in neurological pathways .

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